molecular formula C17H21NO4 B6798894 2-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-(6-oxaspiro[2.5]octan-2-yl)acetamide

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-(6-oxaspiro[2.5]octan-2-yl)acetamide

Cat. No.: B6798894
M. Wt: 303.35 g/mol
InChI Key: MVWUUDDOBSZCPY-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-N-(6-oxaspiro[25]octan-2-yl)acetamide is a complex organic compound featuring a benzodioxin ring fused with a spirocyclic oxaspirooctane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-(6-oxaspiro[2.5]octan-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Spirocyclic Oxaspirooctane Formation: The spirocyclic structure is often formed via a cycloaddition reaction, where a suitable precursor undergoes a [2+2] cycloaddition to form the spirocyclic ring.

    Amide Bond Formation: The final step involves coupling the benzodioxin and spirocyclic intermediates through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxin ring can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzodioxin ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents under Lewis acid catalysis.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzodioxin compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the benzodioxin moiety, which is known to interact with various biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. The spirocyclic structure is often associated with enhanced biological activity and stability, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its structural rigidity and potential for functionalization.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-(6-oxaspiro[2.5]octan-2-yl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxin ring might engage in π-π stacking or hydrogen bonding, while the spirocyclic moiety could provide steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxin derivatives: These compounds share the benzodioxin core but lack the spirocyclic structure.

    Spirocyclic amides: Compounds with similar spirocyclic frameworks but different aromatic or heterocyclic rings.

Uniqueness

The uniqueness of 2-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-(6-oxaspiro[2.5]octan-2-yl)acetamide lies in its combination of a benzodioxin ring and a spirocyclic oxaspirooctane moiety. This dual structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.

By understanding the synthesis, reactions, and applications of this compound, researchers can explore its full potential in scientific and industrial fields.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-(6-oxaspiro[2.5]octan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c19-16(18-15-10-17(15)5-7-20-8-6-17)9-12-11-21-13-3-1-2-4-14(13)22-12/h1-4,12,15H,5-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWUUDDOBSZCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2NC(=O)CC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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